molecular formula C8H10N2O2 B7901571 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine

1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine

Cat. No. B7901571
M. Wt: 166.18 g/mol
InChI Key: IFOOHAKUPKRGJD-UHFFFAOYSA-N
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Patent
US08524738B2

Procedure details

To 10 mL of an ethanol solution containing 0.53 g of 7-(azidomethyl)-2,3-dihydro-(1,4)dioxino(2,3-c)pyridine, 0.10 g of 5% palladium-carbon was added at room temperature, and the mixture was stirred for 1 hour and 45 minutes under a hydrogen atmosphere. The insoluble material filtered off, and the solvent was removed under reduced pressure to obtain 0.46 g of a brown oily substance, 1-(2,3-dihydro(1,4)dioxino(2,3-c)pyridin-7-yl)methaneamine.
Name
7-(azidomethyl)-2,3-dihydro-(1,4)dioxino(2,3-c)pyridine
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[N:10]=[CH:9][C:8]2[O:11][CH2:12][CH2:13][O:14][C:7]=2[CH:6]=1)=[N+]=[N-]>[C].[Pd].C(O)C>[O:14]1[C:7]2[CH:6]=[C:5]([CH2:4][NH2:1])[N:10]=[CH:9][C:8]=2[O:11][CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
7-(azidomethyl)-2,3-dihydro-(1,4)dioxino(2,3-c)pyridine
Quantity
0.53 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC2=C(C=N1)OCCO2
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour and 45 minutes under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
FILTRATION
Type
FILTRATION
Details
The insoluble material filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O1CCOC=2C=NC(=CC21)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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